molecular formula C9H8ClN3O2S B13515565 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B13515565
M. Wt: 257.70 g/mol
InChI Key: IUIKGJNBVCJXII-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonamide group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with a suitable β-keto ester to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization and sulfonation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the pyrazole ring with the 4-chlorophenyl and sulfonamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)

InChI Key

IUIKGJNBVCJXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)N)Cl

Origin of Product

United States

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